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molecular formula C6H3N3S B8293264 1H-thieno[2,3-c]pyrazole-5-carbonitrile

1H-thieno[2,3-c]pyrazole-5-carbonitrile

Cat. No. B8293264
M. Wt: 149.18 g/mol
InChI Key: MCMVLZBVLSCMIL-UHFFFAOYSA-N
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Patent
US07429609B2

Procedure details

To a suspension of 215 mg of 1-acetyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile in 8 mL of ethanol, 1 mL of 5N sodium hydroxide aqueous solution was added at room temperature, and stirred at this temperature for 10 minutes. Then the solution was neutralized with 5N hydrochloric acid, extracted with ethyl acetate, and the organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated, to afford 168 mg of the title compound as colorless crystals.
Name
1-acetyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[C:8]2[S:9][C:10]([C:12]#[N:13])=[CH:11][C:7]=2[CH:6]=[N:5]1)(=O)C.Cl>C(O)C.[OH-].[Na+]>[NH:4]1[C:8]2[S:9][C:10]([C:12]#[N:13])=[CH:11][C:7]=2[CH:6]=[N:5]1 |f:3.4|

Inputs

Step One
Name
1-acetyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile
Quantity
215 mg
Type
reactant
Smiles
C(C)(=O)N1N=CC2=C1SC(=C2)C#N
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1N=CC2=C1SC(=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 168 mg
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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